molecular formula C11H9ClN4O2 B1674116 L82-G17

L82-G17

Número de catálogo: B1674116
Peso molecular: 264.67 g/mol
Clave InChI: PYYWVUBALUMAIY-WLRTZDKTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L82-G17 es un inhibidor selectivo y no competitivo de la ADN ligasa I. Este compuesto inhibe el tercer paso de la reacción de ligación, específicamente la formación del enlace fosfodiéster. Se utiliza principalmente como sonda para estudiar la actividad catalítica y las funciones celulares de la ADN ligasa I .

Métodos De Preparación

La síntesis de L82-G17 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que el compuesto está disponible en alta pureza (≥98%) y se puede disolver en dimetilsulfóxido (DMSO) para su uso en varios ensayos .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

L82-G17 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

L82-G17 ejerce sus efectos inhibiendo selectivamente la ADN ligasa I. El compuesto se une a la enzima e inhibe la formación del enlace fosfodiéster, que es el tercer paso de la reacción de ligación. Esta inhibición conduce a un aumento de la unión de la ADN ligasa I al ADN cortado no ligable, una reducción de la síntesis de ADN y una disminución de la viabilidad celular .

Comparación Con Compuestos Similares

L82-G17 es único en su inhibición selectiva de la ADN ligasa I. Los compuestos similares incluyen:

This compound exhibe una mayor actividad y selectividad para la ADN ligasa I en comparación con estos compuestos similares .

Actividad Biológica

L82-G17 is a selective inhibitor of DNA ligase I (LigI), a crucial enzyme involved in DNA replication and repair. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. Here, we will explore its biological activity, including structure-activity relationships, case studies, and detailed research findings.

Structure-Activity Relationship

This compound is part of a class of compounds designed to inhibit DNA ligases. It is structurally related to other inhibitors like L82 and L67 but exhibits increased selectivity and potency against LigI. The compound has a Tanimoto similarity score of 78% with L82, indicating a close structural relationship, while it shows only 32% similarity with L67 .

Mechanism of Action:

  • Uncompetitive Inhibition: this compound acts as an uncompetitive inhibitor specifically targeting the third step of the ligation reaction, which involves phosphodiester bond formation . This means that it binds to the enzyme-substrate complex, preventing the completion of the reaction.
  • Selectivity: In assays, cells expressing LigI were more sensitive to this compound compared to isogenic cells lacking LigI (LIG1 null cells). Additionally, cells deficient in nuclear LigIIIα also showed increased sensitivity, highlighting the selective nature of this inhibitor .

Efficacy in Cell Proliferation

In vitro studies have demonstrated that this compound significantly reduces cell proliferation. At a concentration of 20 µM, it decreased cell numbers by approximately 70%, compared to a 30% reduction observed with L82 at the same concentration . This cytostatic effect suggests that this compound may induce cellular stress responses or damage.

Induction of DNA Damage

Further investigations revealed that both L82 and this compound induce DNA damage, evidenced by an increase in γH2AX foci formation—an indicator of double-strand breaks—following acute exposure . This effect was concentration-dependent and suggests that the inhibitors can activate cell cycle checkpoints in response to DNA damage.

Case Studies and Application

Case Study 1: Sensitivity to Oxidative Stress
A study reported that treatment with this compound enhances hypersensitivity to oxidative stress-inducing agents in human cells. This indicates that the inhibition of LigI may compromise the cellular response to oxidative damage, potentially leading to increased cell death in conjunction with other DNA-damaging agents .

Case Study 2: Cancer Cell Lines
Research has shown that both L67 and this compound can potentiate the cytotoxic effects of DNA-damaging agents in cancer cell lines. These findings suggest that combining these inhibitors with conventional chemotherapeutics may enhance therapeutic efficacy against tumors reliant on DNA repair mechanisms .

Data Summary

Characteristic L82 L67 This compound
Inhibition Type UncompetitiveCompetitive/UncompetitiveUncompetitive
Selectivity Selective for LigIInhibits LigI & LigIIIHighly selective for LigI
Cell Proliferation Reduction (20 µM) ~30% reductionCytotoxic effects~70% reduction
Induction of γH2AX Foci ModerateHighModerate

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which L82-G17 inhibits DNA ligase I (LigI)?

this compound selectively inhibits LigI by targeting the third step of the ligation reaction, where the phosphodiester bond forms. Unlike competitive inhibitors that block substrate binding, this compound stabilizes the non-adenylated LigI-DNA complex, preventing catalytic turnover . Kinetic studies (Lineweaver-Burk plots) confirm its non-competitive nature, as it reduces Vmax without affecting Km .

Q. How can researchers design experiments to test LigI inhibition by this compound in vitro?

A standard approach involves:

  • Radioactive DNA substrate assays : Incubate LigI with a radiolabeled nicked DNA substrate and measure ligation products via gel electrophoresis. This compound’s inhibition is quantified by reduced product formation .
  • Electrophoretic Mobility Shift Assay (EMSA) : Confirm inhibitor-induced stabilization of LigI-DNA complexes by observing increased DNA-protein binding in the presence of this compound .

Q. How does this compound differ from other LigI inhibitors like L67 or L82?

  • L67 : A competitive inhibitor blocking LigI-DNA binding, reducing both Km and Vmax .
  • L82 : A mixed inhibitor with partial competitive/non-competitive effects, increasing Km and decreasing Vmax .
  • This compound : A non-competitive inhibitor selective for LigI, showing higher cellular potency and specificity compared to L82 .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data for LigI inhibitors across studies?

Discrepancies (e.g., L82’s mixed vs. non-competitive behavior) arise from experimental variables like incubation time, substrate concentration, and enzyme purity. To resolve this:

  • Standardize reaction conditions (e.g., 5-minute incubation, 1.4 µM DNA substrate) .
  • Validate findings using orthogonal methods (e.g., EMSA for DNA binding vs. kinetic assays) .

Q. What cell lines are optimal for studying this compound’s effects in vivo, and why?

  • LigI-deficient lines (e.g., CH12F3 LIG1<sup>−/−</sup>) : Demonstrate reduced sensitivity to this compound, confirming LigI as the primary target .
  • Nuclear LigIIIα-deficient cells : Increased sensitivity due to loss of backup DNA replication pathways, highlighting LigI’s role in proliferating cells .

Q. How can researchers analyze this compound’s synergistic effects with DNA-damaging agents?

  • Combination assays : Co-treat cells with this compound and agents like cisplatin or PARP inhibitors. Measure:

  • BrdU incorporation : Assess replicative DNA synthesis inhibition .
  • γH2AX foci formation : Quantify DNA double-strand breaks via immunofluorescence .
    • MTT/CYQUANT assays : Evaluate proliferation/metabolic activity over 72 hours to determine synergistic cytotoxicity .

Q. What methodological considerations apply when studying this compound’s impact on DNA repair pathways?

  • Time-course experiments : Short exposures (4 hours) reveal acute DNA damage (γH2AX foci), while longer exposures (72 hours) show proliferation arrest .
  • Control for off-target effects : Compare results in LigI-proficient vs. LigI-deficient cells to isolate LigI-specific effects .

Q. Methodological Best Practices

  • Data validation : Replicate key findings (e.g., EMSA, kinetic assays) across ≥3 independent experiments .
  • Ethical reporting : Disclose compound synthesis protocols (e.g., large-scale this compound synthesis via methods in ) and avoid unverified commercial sources .
  • Statistical rigor : Use ANOVA for multi-group comparisons (e.g., proliferation assays) and report effect sizes with confidence intervals .

Propiedades

IUPAC Name

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWVUBALUMAIY-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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